Product packaging for 3-(2-aminopropyl)-1H-indol-5-ol(Cat. No.:CAS No. 304-52-9)

3-(2-aminopropyl)-1H-indol-5-ol

Cat. No.: B3423467
CAS No.: 304-52-9
M. Wt: 190.24 g/mol
InChI Key: LYPCGXKCQDYTFV-UHFFFAOYSA-N
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Description

Historical Context of Indoleamine Research Relevant to 3-(2-aminopropyl)-1H-indol-5-ol

Research into indoleamines has a rich history, dating back to the early 20th century with the isolation and characterization of serotonin (B10506) (5-hydroxytryptamine). The discovery of serotonin's role as a neurotransmitter in the 1950s opened the floodgates for the synthesis and investigation of a myriad of structural analogs to probe the intricacies of the serotonergic system.

The exploration of alpha-alkylated tryptamines, such as alpha-methyltryptamine (B1671934) (αMT), began in earnest in the late 1950s and early 1960s. wikipedia.org This line of inquiry was driven by the desire to create compounds with altered metabolic stability and pharmacological profiles compared to their non-alkylated parent compounds. The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain was found to confer resistance to metabolism by monoamine oxidase (MAO), a key enzyme responsible for the degradation of serotonin. wikipedia.orgwikipedia.org This structural modification led to the synthesis and study of this compound, also known as α-methylserotonin (αMS), as a tool to investigate the effects of sustained serotonin receptor activation. wikipedia.org

Significance of the Indoleamine Class in Neuropharmacology and Biochemistry

The indoleamine class, which includes endogenous compounds like serotonin and melatonin, as well as a vast array of synthetic derivatives, is of paramount importance in neuropharmacology and biochemistry. These molecules are integral to the regulation of mood, sleep, appetite, cognition, and a host of other physiological processes. Their significance stems from their ability to interact with a wide family of serotonin (5-HT) receptors, which are themselves major targets for therapeutic drug development for conditions such as depression, anxiety disorders, and migraines. The study of different indoleamines allows researchers to dissect the specific functions of various 5-HT receptor subtypes and their downstream signaling pathways.

Positioning of this compound Within the Broader Indoleamine Landscape

This compound, or α-methylserotonin, occupies a unique position within the indoleamine landscape. wikipedia.org It is a close structural analog of the neurotransmitter serotonin, with the key difference being the presence of a methyl group on the alpha carbon of the side chain. wikipedia.org This seemingly minor modification has significant pharmacological consequences.

Unlike serotonin, αMS is not a substrate for monoamine oxidase, which prolongs its duration of action. wikipedia.org However, similar to serotonin, its free hydroxyl group contributes to poor lipophilicity, limiting its ability to cross the blood-brain barrier when administered peripherally. wikipedia.org To overcome this, researchers often utilize its prodrug, α-methyltryptophan (αMTP), which readily enters the central nervous system and is subsequently converted to αMS. wikipedia.orgwikipedia.org

Pharmacologically, αMS acts as a non-selective agonist at a range of serotonin receptors. wikipedia.org This broad activity profile makes it a useful tool for general studies of serotonergic function, though it requires careful interpretation of results due to its lack of selectivity. It has also been found to act as a norepinephrine (B1679862) releasing agent. wikipedia.org

Overview of Research Trajectories for this compound

The research applications of this compound have been diverse, primarily leveraging its properties as a stable serotonin analog. One major research trajectory has been its use as a pharmacological tool to investigate the roles of different serotonin receptor subtypes in various physiological processes. Studies have employed αMS to explore its effects on food intake, motor neuron activity, and cardiovascular function. caymanchem.com

Another significant area of research involves the use of its radiolabeled form and its prodrug, α-methyltryptophan, as tracers in neuroimaging studies, such as positron emission tomography (PET). nih.gov This allows for the in vivo measurement of serotonin synthesis and the visualization of serotonergic neurons, providing valuable insights into the dynamics of the serotonin system in both healthy and diseased states. nih.govnih.gov The compound has also been proposed as a "substitute neurotransmitter" for serotonin in research models of serotonin deficiency. nih.gov

Interactive Data Table: Receptor Binding Profile of this compound (α-methylserotonin)

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
5-HT1A 42- caymanchem.comnih.gov
5-HT1B 85- caymanchem.comnih.gov
5-HT1D 150- caymanchem.comnih.gov
5-HT1E >10,000- wikipedia.orgnih.gov
5-HT2A 3 (with [3H]DOB), 880 (with [3H]ketanserin)794 caymanchem.comnih.gov
5-HT2B -2.98 caymanchem.com
5-HT2C 15050.1 caymanchem.comnih.gov

This table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various serotonin receptor subtypes as reported in the scientific literature. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The different Ki values for the 5-HT2A receptor highlight the influence of the radioligand used in the binding assay.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B3423467 3-(2-aminopropyl)-1H-indol-5-ol CAS No. 304-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminopropyl)-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCGXKCQDYTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657549
Record name 3-(2-Aminopropyl)-1H-indol-5-ol
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304-52-9
Record name 3-(2-Aminopropyl)-1H-indol-5-ol
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Record name alpha-Methyl-5-hydroxytryptamine
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Record name 3-(2-Aminopropyl)-1H-indol-5-ol
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Record name 3-(2-aminopropyl)-1H-indol-5-ol
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Record name .ALPHA.-METHYL-5-HYDROXYTRYPTAMINE
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Synthetic Methodologies for 3 2 Aminopropyl 1h Indol 5 Ol and Its Analogs

Retrosynthetic Analysis of the 3-(2-aminopropyl)-1H-indol-5-ol Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnections focus on the formation of the indole (B1671886) ring and the installation of the aminopropyl side chain.

A key disconnection severs the bond between the indole C3 position and the aminopropyl side chain. This suggests an electrophilic substitution at the C3 position of a pre-formed 5-hydroxyindole (B134679) nucleus. The aminopropyl synthon can be derived from various precursors, such as a nitropropene derivative or a protected amino alcohol.

Another major retrosynthetic pathway involves the construction of the indole ring itself, with the aminopropyl side chain already attached to one of the precursors. This often utilizes classical indole syntheses like the Fischer, Bischler, or Nenitzescu methods, adapted to accommodate the required functionalities.

Classical Synthetic Routes to this compound

Classical methods for synthesizing tryptamines have been well-established for decades and often serve as the foundation for more modern approaches.

Indole Annulation Strategies

Several classical named reactions are instrumental in forming the core indole structure of this compound.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-hydroxy-α-methyltryptamine, a 4-hydroxyphenylhydrazine would be reacted with a suitable precursor of 2-aminopropanal. However, the harsh acidic conditions can sometimes be incompatible with sensitive functional groups. rsc.org A review of the Fischer method highlights the various precursors and latent forms of aminobutanal (B8533048) that can be employed. researchgate.net

Japp-Klingemann Reaction: This method provides an alternative route to the necessary phenylhydrazone intermediate for the Fischer indole synthesis. It involves the reaction of a β-keto acid or ester with a diazonium salt. This can be particularly useful for constructing substituted indoles. nih.gov

Bischler-Möhlau Indole Synthesis: This reaction involves the cyclization of an α-halo- or α-hydroxy-ketone with an excess of aniline. While less common for tryptamine (B22526) synthesis, it offers a pathway to certain indole derivatives.

Side Chain Elaboration Techniques

Once the indole nucleus is formed, or concurrently with its formation, the aminopropyl side chain must be introduced or elaborated.

Henry Reaction: A common approach involves the Henry reaction (nitroaldol reaction) between an indole-3-carboxaldehyde (B46971) and nitroethane. tci-thaijo.org This forms a 3-(2-nitropropenyl)indole intermediate, which can then be reduced to the desired aminopropyl side chain. A typical reducing agent for this transformation is lithium aluminum hydride (LiAlH4). tci-thaijo.org However, this reagent can be hazardous and may lead to side reactions, such as the dehalogenation of halo-substituted indoles. tci-thaijo.org

Gramine-based Routes: The "grammine-nitroalkane" route is another established method for synthesizing tryptamine derivatives. researchgate.net Gramine, or a related Mannich base, can be displaced by a nitroalkane anion to introduce the side chain.

Reductive Amination: An alternative strategy involves the reductive amination of a substituted indole-3-propanone. nih.gov This method can be adapted to produce optically pure α-methyltryptamines by using a chiral amine, followed by separation of the resulting diastereomers and subsequent debenzylation. nih.gov

Modern and Optimized Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to more efficient, selective, and sustainable methods for preparing tryptamines.

Catalytic Methods in Indole Synthesis

The use of transition metal catalysts has revolutionized indole synthesis, often allowing for milder reaction conditions and greater functional group tolerance.

Iridium-Catalyzed Synthesis: An iridium-catalyzed "borrowing hydrogen" methodology allows for the direct synthesis of tryptamine derivatives from indoles and N-protected aminoethanols. sciencemadness.org This one-step transformation avoids the need for an external reductant. sciencemadness.org

Gold and Zinc Co-catalysis: A cooperative gold and zinc catalysis has been developed for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes. rsc.org This method offers improvements over the classical Fischer synthesis, including milder conditions and broader substrate scope. rsc.org

Nickel Boride Reduction: A combination of sodium borohydride (B1222165) (NaBH4) and nickel(II) acetate (B1210297) (Ni(OAc)2·4H2O) has been shown to be an effective and milder alternative to LiAlH4 for the reduction of 3-(2-nitroethyl)indoles to tryptamines. tci-thaijo.org This method avoids the harsh conditions and hazards associated with LiAlH4. tci-thaijo.org

Stereoselective Synthesis of the Aminopropyl Moiety

The aminopropyl side chain of this compound contains a stereocenter, meaning it can exist as two enantiomers (R and S). The biological activity of these enantiomers can differ significantly. Therefore, methods for the stereoselective synthesis of this moiety are of great importance.

A key strategy for preparing optically pure α-methyltryptamines involves the reductive amination of a substituted indole-2-propanone with a chiral amine, such as an enantiomer of α-methylbenzylamine. nih.gov The resulting diastereomeric amines can then be separated chromatographically, followed by removal of the chiral auxiliary to yield the desired enantiomerically pure tryptamine. nih.gov

Chemo- and Regioselective Functionalization at the Indole-5-ol Position

The presence of multiple reactive sites in the this compound scaffold—namely the indole nitrogen (N-1), the primary amine, the phenolic hydroxyl group (5-OH), and several positions on the aromatic rings (C-2, C-4, C-6, C-7)—presents a significant challenge for selective functionalization. Achieving chemo- and regioselectivity is crucial for synthesizing specific analogs.

The hydroxyl group at the C-5 position is a key site for modification. Selective O-functionalization is typically achieved by deprotonating the phenol (B47542) with a suitable base, followed by reaction with an electrophile. For instance, alkylation with haloalkanes in the presence of sodium hydride (NaH) in a solvent like dimethylformamide (DMF) can selectively produce 5-O-alkylated derivatives. mdpi.com This approach is fundamental for creating ether-linked analogs.

Protecting group strategies are essential to direct functionalization to other parts of the molecule. The 5-OH group can be protected with groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) to prevent its reaction while modifications are made elsewhere. After successful protection, C-H functionalization at other positions, such as C-4, C-6, or C-7, can be pursued using transition-metal catalysis. Directing groups installed at the indole N-1 position are often employed to guide catalysts to a specific C-H bond on the benzene (B151609) ring, enabling the synthesis of previously inaccessible derivatives.

The following table summarizes common strategies for selective functionalization of the 5-hydroxyindole core:

Table 1: Strategies for Selective Functionalization of 5-Hydroxyindoles

Target Position Strategy Reagents/Conditions Outcome
5-OH O-Alkylation NaH, Alkyl halide, DMF Selective formation of 5-O-alkyl ethers. mdpi.com
5-OH O-Acylation Acyl chloride, Pyridine Formation of 5-O-acyl esters.
C-4, C-6, C-7 Directed C-H Functionalization N-Directing Group (e.g., Pivaloyl, P(O)tBu2), Pd or Cu catalyst, Aryl halide Regioselective arylation at specific positions on the benzene ring.

| N-1 | N-Alkylation | Base (e.g., NaH), Alkyl halide | Alkylation of the indole nitrogen. |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. Several strategies have been developed to make the synthesis of indoles, including the 5-hydroxyindole core of this compound, more sustainable.

One of the most common routes to tryptamines is the Fischer indole synthesis. wikipedia.orgbyjus.com Traditional methods often use strong Brønsted or Lewis acids and high-boiling organic solvents. Greener alternatives have emerged, including:

Mechanochemistry: Performing the Fischer indole synthesis by grinding the reactants (an arylhydrazine and a ketone) with a solid acid catalyst like oxalic acid and dimethylurea avoids the need for bulk solvents entirely. rsc.org

Aqueous Media: The use of novel SO₃H-functionalized ionic liquids allows the Fischer indole synthesis to be conducted in water. The catalyst can be recovered and reused, and the indole product often precipitates and can be isolated by simple filtration. rsc.org

Benign Solvents: For the Nenitzescu indole synthesis, which directly produces 5-hydroxyindoles, the use of cyclopentyl methyl ether (CPME), a greener alternative to halogenated solvents, has proven effective. This method can be catalyzed by milder Lewis acids like zinc, iron, or magnesium salts at room temperature. cnr.itscilit.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for various indole syntheses, reducing energy consumption and often allowing for the use of less solvent. tandfonline.com

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, inexpensive starting materials in a single step using ethanol (B145695) as a solvent and avoiding metal catalysts represent a highly atom-economical and environmentally friendly approach. rsc.org

The following table compares traditional and green approaches for key indole synthesis reactions:

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Indoles

Reaction Traditional Method Green Alternative Key Advantages
Fischer Indole Synthesis Strong acid (H₂SO₄, PPA) in high-boiling solvent (toluene, xylene). wikipedia.org Mechanochemical grinding with solid acid catalyst. rsc.org Solvent-free, mild conditions.
Fischer Indole Synthesis Lewis acid (ZnCl₂, AlCl₃) in organic solvent. wikipedia.org SO₃H-functionalized ionic liquid in water. rsc.org Use of water, catalyst recycling.
Nenitzescu Synthesis Organic solvents (e.g., dichloromethane, acetone). Cyclopentyl methyl ether (CPME) with mild Lewis acids (ZnCl₂, FeCl₃). cnr.it Benign solvent, mild conditions, excellent solvent recycling.

| General Indole Synthesis | Stepwise synthesis with heating over long periods. | Microwave-assisted one-pot synthesis. tandfonline.com | Reduced reaction time, improved energy efficiency. |

Synthesis of Deuterated and Radiolabeled this compound for Research Applications

Isotopically labeled versions of this compound are invaluable tools for research. Deuteration can alter a compound's metabolic profile, while radiolabeling enables its use in highly sensitive detection techniques like Positron Emission Tomography (PET).

Deuterated Analogs: Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger bond with carbon. Replacing hydrogen atoms at sites of metabolic oxidation with deuterium can slow down the rate of metabolism by monoamine oxidase (MAO), a key enzyme in the degradation of tryptamines. nih.govpharmacy180.com This "kinetic isotope effect" can prolong the compound's half-life and bioavailability. The synthesis of deuterated analogs is often achieved by using deuterated reducing agents. For example, a deuterated version of the aminopropyl side chain can be synthesized by reducing a corresponding amide or nitro precursor with lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

Radiolabeled Analogs: For applications in PET imaging, a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), is incorporated into the molecule. wikipedia.org The synthesis of ¹¹C-labeled tryptamines is often achieved via methylation of a suitable precursor. For instance, ¹¹C-labeling of bufotenine, the N,N-dimethyl analog of this compound, has been accomplished by reacting the precursor (5-benzyloxy-N-methyltryptamine) with [¹¹C]methyl iodide ([¹¹C]CH₃I) to label one of the N-methyl groups, followed by deprotection. nih.gov Similar strategies can be applied to label the primary amine of a des-methyl precursor of this compound or other positions on the molecule, provided a suitable precursor is synthesized. acs.orgnih.govrsc.org These radiotracers are critical for in vivo studies of receptor density and occupancy in the brain.

Impurity Profiling and Control in Synthetic Research Batches of this compound

Ensuring the purity of synthetic batches of this compound is critical for accurate and reproducible research. Impurity profiling, the identification and quantification of unwanted chemical entities, is a key aspect of quality control. chromatographyonline.com Impurities can arise from starting materials, intermediates, by-products, or degradation products. ajptr.com

Common synthetic routes, such as the Fischer indole synthesis or the Speeter and Anthony tryptamine synthesis, can generate characteristic impurities.

Positional Isomers: If a substituted phenylhydrazine is used in a Fischer synthesis with an unsymmetrical ketone, a mixture of regioisomeric indoles can be formed. byjus.com For example, synthesis from a meta-substituted phenylhydrazine can lead to mixtures of 4- and 6-substituted indoles.

Over-alkylation: In syntheses involving the alkylation of the side-chain amine, di- and tri-alkylation can occur as by-products.

Starting Material and Intermediate Carryover: Incomplete reactions can lead to the presence of residual starting materials or synthetic intermediates in the final product.

By-products from Side Reactions: The classic Speeter and Anthony synthesis, which involves the reduction of an indole-3-glyoxylamide, can have by-products resulting from over-reduction of the indole ring or incomplete reaction. Similarly, reductive amination routes can lead to the formation of related secondary amines or other condensation products. researchgate.net

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for detecting and characterizing these impurities. chromatographyonline.comresearchgate.net Controlling impurities involves optimizing reaction conditions (e.g., temperature, stoichiometry, reaction time) and employing robust purification methods, such as column chromatography and recrystallization, to ensure the final product meets the required purity standards for research applications.

Structure Activity Relationship Sar Studies of 3 2 Aminopropyl 1h Indol 5 Ol and Its Derivatives

Systematic Modification of the Indole (B1671886) Ring System of 3-(2-aminopropyl)-1H-indol-5-ol

The indole nucleus is a critical pharmacophore, and alterations to its structure can profoundly impact receptor binding and selectivity.

Substituent Effects on Receptor Binding Affinity

The position and nature of substituents on the indole ring of tryptamines are major determinants of their affinity and selectivity for serotonin (B10506) receptors. nih.gov Studies have shown that the 5-position, where the hydroxyl group is located in the parent compound, is particularly important for high affinity at several 5-HT receptors.

Replacing the 5-hydroxyl group with a 5-methoxy group often retains or sometimes enhances affinity, particularly for the 5-HT₂ family of receptors. nih.gov For instance, the S-enantiomer of 5-methoxy-α-methyltryptamine shows high affinity for the 5-HT₁B receptor, comparable to the 5-hydroxy analog. nih.gov Moving the substituent to other positions on the indole ring generally leads to a decrease in affinity. For example, 4-hydroxylated derivatives tend to have lower affinity compared to their 5-substituted counterparts at certain 5-HT receptor subtypes. nih.gov Halogenation at the 5-position can also influence binding, with different halogens imparting distinct properties.

Compound/ModificationReceptor SubtypeBinding Affinity (Ki, nM)
(S)-5-Hydroxy-α-methyltryptamine5-HT₁B45
(R)-5-Hydroxy-α-methyltryptamine5-HT₁B110
(S)-5-Methoxy-α-methyltryptamine5-HT₁B40
(R)-5-Methoxy-α-methyltryptamine5-HT₁B310
(S)-4-Hydroxy-α-methyltryptamine5-HT₁B1300
(R)-4-Hydroxy-α-methyltryptamine5-HT₁B2000
5-Chloro-α-methyltryptamine5-HT₂A29.47 (pEC₅₀)

This table presents a selection of binding affinities to illustrate substituent effects. Data is compiled from multiple sources and assay conditions may vary.

Influence of Ring Fusion and Aromaticity

Modifying the indole ring through fusion with other rings or altering its aromatic character can significantly impact receptor interaction. The creation of rigid analogs, such as tetrahydrocarbazole derivatives, where the aminopropyl side chain is incorporated into a new ring fused to the indole, has been a strategy to probe the conformational requirements for receptor binding. These rigid structures can provide insights into the optimal orientation of the side chain relative to the indole nucleus for potent receptor affinity. For example, certain 3-amino-1,2,3,4-tetrahydrocarbazole derivatives have shown a shift in selectivity towards the 5-HT₁B receptor. wikipedia.org Such modifications highlight the importance of the spatial relationship between the amine and the indole ring in determining receptor selectivity. wikipedia.org

Structural Variations of the Aminopropyl Side Chain in this compound Analogs

The aminopropyl side chain is another key element for modification in SAR studies, with its length, branching, and the nature of the amino group all playing crucial roles in receptor binding.

Chiral Centers and Stereoisomeric Activity

The α-methyl group on the aminopropyl side chain of this compound creates a chiral center, resulting in two enantiomers, (R) and (S). Research has consistently demonstrated that these enantiomers can exhibit different binding affinities and functional activities at various receptors. For 5-hydroxy and 5-methoxy-α-methyltryptamines, the (S)-enantiomer generally displays a higher affinity for 5-HT₁B receptors compared to the (R)-enantiomer. nih.gov This enantioselectivity underscores the specific stereochemical requirements of the receptor's binding pocket.

EnantiomerReceptor SubtypeBinding Affinity (Ki, nM)
(S)-5-Hydroxy-α-methyltryptamine5-HT₁B45
(R)-5-Hydroxy-α-methyltryptamine5-HT₁B110
(S)-α-Methyltryptamine5-HT₁B330
(R)-α-Methyltryptamine5-HT₁B1200

This table highlights the stereoisomeric differences in binding affinity. Data is compiled from multiple sources and assay conditions may vary.

Chain Length and Branching Modifications

Alterations to the length and branching of the alkyl side chain can significantly affect pharmacological activity. The presence of the α-methyl group, as in this compound, is known to protect the compound from metabolism by monoamine oxidase (MAO), thereby prolonging its action. ecddrepository.org

Comparing α-methyltryptamine (AMT) with its close analog α-ethyltryptamine (AET) reveals that increasing the chain length from a methyl to an ethyl group can alter the pharmacological profile. wikipedia.orgnih.govacs.org While both compounds exhibit complex pharmacology, including effects on serotonin release, their receptor binding affinities and functional activities can differ. nih.gov For instance, the (+)-enantiomer of AET is a 5-HT₂A receptor agonist, though with lower potency than many other tryptamines. wikipedia.org This suggests that the size and lipophilicity of the α-substituent are important factors in receptor interaction.

Nitrogen Substitution Patterns

The primary amino group of this compound is a key site for modification. N-alkylation, particularly N,N-dimethylation, is a common structural variation. In many tryptamine (B22526) series, N,N-dialkylation can influence selectivity and potency at different serotonin receptor subtypes.

More complex substitutions, such as N-benzylation, have also been explored. nih.govnih.gov The introduction of a benzyl (B1604629) group on the nitrogen atom can lead to potent 5-HT₂ receptor agonists. nih.gov The substituents on the benzyl ring itself can further modulate affinity and efficacy. For example, N-benzyl-5-methoxytryptamines with substituents at the meta position of the benzyl ring have been shown to have high affinity for the 5-HT₂ family of receptors. nih.gov Acylation of the nitrogen to form amides generally results in a significant loss of affinity for serotonin receptors, indicating the importance of the basicity of the amino group for receptor interaction. mdpi.com

Nitrogen SubstitutionReceptor SubtypeActivity/Affinity
N,N-Dimethyl5-HT₂APotent Agonist
N-Benzyl (unsubstituted)5-HT₂AHigh Affinity Agonist
N-Benzyl (3-methyl)5-HT₂AHigh Affinity Agonist
N-AcetylVarious 5-HTGreatly Reduced Affinity

This table provides a qualitative overview of the effects of nitrogen substitution. Specific binding data can vary widely depending on the full molecular structure.

Modifications at the 5-Hydroxyl Position of this compound

The hydroxyl group at the 5-position of the indole ring is a key feature of this compound, contributing significantly to its binding affinity at various serotonin receptors. Modifications at this position have been a major focus of SAR studies to probe the steric and electronic requirements of the receptor binding pocket.

Ether and Ester Derivatives

The conversion of the 5-hydroxyl group into ether and ester functionalities has been a common strategy to investigate the impact of altering hydrogen bonding capacity and lipophilicity on receptor affinity.

One of the most studied ether derivatives is the 5-methoxy analog, 5-methoxy-α-methyltryptamine (5-MeO-αMT). nih.govwikipedia.orgwikipedia.org Studies comparing the receptor binding affinities of 5-hydroxy-α-methyltryptamine and 5-methoxy-α-methyltryptamine have provided valuable insights into the SAR at the 5-position. For instance, research has shown that for both the 5-hydroxy and 5-methoxy analogs, the (S)-enantiomer generally exhibits higher affinity or is equipotent to the (R)-enantiomer at certain serotonin receptor subtypes. nih.gov This suggests that the stereochemistry of the aminopropyl side chain is a critical determinant of receptor interaction, regardless of the substitution at the 5-position.

The replacement of the 5-hydroxyl group with a methoxy (B1213986) group can influence receptor affinity. In a study by Nichols et al. (1988), the affinities of the enantiomers of 5-hydroxy-α-methyltryptamine and 5-methoxy-α-methyltryptamine were measured at the 5-HT1B and 5-HT2 receptor subtypes. nih.gov The results indicated that the (S)-enantiomer of 5-methoxy-α-methyltryptamine had a slightly higher affinity for the 5-HT1B receptor compared to the (S)-enantiomer of 5-hydroxy-α-methyltryptamine. nih.gov Conversely, at the 5-HT2 receptor, the (S)-enantiomer of 5-hydroxy-α-methyltryptamine displayed a higher affinity than its 5-methoxy counterpart. nih.gov This differential effect on affinity highlights the nuanced role of the 5-substituent in receptor recognition.

While ether derivatives like 5-MeO-αMT have been relatively well-studied, there is a comparative lack of extensive research on a wide array of ester derivatives of this compound. However, the synthesis of acetylated tryptamines, such as O-acetyl psilocin (4-acetoxy-DMT), suggests that esterification of the hydroxyl group on the indole ring is a viable synthetic strategy. acs.org It is plausible that ester derivatives of this compound could act as prodrugs, being hydrolyzed in vivo to release the parent compound. The size and nature of the acyl group in such esters would be expected to influence their pharmacokinetic properties and potentially their direct interaction with serotonin receptors.

Table 1: Receptor Affinities (Ki, nM) of 5-Hydroxy and 5-Methoxy-α-methyltryptamine Enantiomers

Compound 5-HT1B Affinity (Ki, nM) 5-HT2 Affinity (Ki, nM)
(S)-5-hydroxy-α-methyltryptamine 120 ± 10 8.5 ± 1.2
(R)-5-hydroxy-α-methyltryptamine 280 ± 30 35 ± 5
(S)-5-methoxy-α-methyltryptamine 80 ± 15 15 ± 2
(R)-5-methoxy-α-methyltryptamine 350 ± 40 70 ± 10

Data sourced from Nichols et al. (1988). nih.gov

Bioisosteric Replacements

Bioisosteric replacement is a strategy in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. biologyinsights.comnih.govnih.gov The 5-hydroxyl group of this compound, being a phenol-like moiety, is a prime candidate for bioisosteric replacement to address potential metabolic liabilities, such as rapid glucuronidation or sulfation, and to fine-tune receptor interactions. biologyinsights.comresearchgate.net

A range of bioisosteres for the phenol (B47542) group have been explored in medicinal chemistry. biologyinsights.comnih.govresearchgate.netacs.org These replacements aim to mimic the hydrogen bonding capabilities and electronic properties of the hydroxyl group while offering improved metabolic stability or altered receptor selectivity. Some common bioisosteres for phenols include:

Benzimidazolones, benzoxazolones, and quinolinones: These heterocyclic systems can present a hydrogen bond donor and acceptor in a similar spatial arrangement to a phenol. nih.gov

Indoles and other nitrogen-containing heterocycles: The N-H group of an indole or a similar heterocycle can act as a hydrogen bond donor, mimicking the hydroxyl group. nih.govacs.orgresearchgate.netmdpi.com

Fluorinated and other substituted aromatic rings: Strategic placement of fluorine or other substituents can modulate the acidity and electronic distribution of the aromatic ring to mimic the properties of a phenol. acs.orgcambridgemedchemconsulting.com

While the general principles of phenol bioisosterism are well-established, specific studies on the bioisosteric replacement of the 5-hydroxyl group in this compound are not extensively documented in publicly available literature. However, the broader research on 5-substituted tryptamines provides a foundation for predicting the outcomes of such modifications. nih.govnih.govnih.gov For example, replacing the 5-hydroxyl group with a group that can still participate in hydrogen bonding is likely crucial for maintaining high affinity at certain serotonin receptors. nih.gov The steric bulk and electronic nature of the bioisosteric replacement would also be expected to significantly influence receptor binding and functional activity. nih.gov

Table 2: Common Bioisosteric Replacements for Phenols

Bioisostere Key Features
Benzimidazolone Hydrogen bond donor and acceptor
Benzoxazolone Hydrogen bond donor and acceptor
Indole N-H Hydrogen bond donor
Pyridone Hydrogen bond donor and acceptor
Hydroxamic Acid Acidic proton, hydrogen bond donor/acceptor
Sulfonamide Acidic proton, hydrogen bond donor/acceptor

This table presents a conceptual overview of potential bioisosteric replacements.

Computational Chemistry and QSAR Modeling for this compound Analogs

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the SAR of this compound analogs and for designing new compounds with desired properties. nih.govnih.gov

Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the target receptor bound to a ligand, ligand-based drug design approaches are particularly valuable. researchgate.net These methods rely on the principle that molecules with similar structures and properties are likely to have similar biological activities.

Pharmacophore modeling is a key ligand-based technique that involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups) that are necessary for biological activity. For analogs of this compound, a pharmacophore model would likely include:

A protonated amine site corresponding to the primary amine of the aminopropyl side chain.

An aromatic/hydrophobic region representing the indole ring system.

A hydrogen-bonding site at the 5-position of the indole ring.

One study on 5-substituted tryptamines developed a pharmacophore model for 5-HT1D receptor agonists which included a protonated amine site, an aromatic site, a hydrophobic pocket, and two hydrogen-bonding sites. nih.gov Such models can be used to virtually screen large compound libraries to identify new potential ligands or to guide the design of novel analogs with improved affinity and selectivity.

2D- and 3D-QSAR studies are another important ligand-based approach. nih.gov These methods establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with activity, QSAR models can predict the activity of untested compounds and provide insights into the structural features that are important for receptor binding. While specific QSAR studies on a broad range of this compound analogs are not abundant in the literature, the principles of QSAR have been successfully applied to other classes of 5-substituted tryptamines. nih.govnih.gov

Receptor-Based Docking and Molecular Dynamics Simulations

With the increasing availability of high-resolution structures of G-protein coupled receptors (GPCRs), including serotonin receptors, receptor-based computational methods have become increasingly powerful. nih.govnih.govrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govrsc.org By docking analogs of this compound into the binding site of a serotonin receptor model, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. For example, docking studies could elucidate how the 5-hydroxyl group interacts with specific amino acid residues in the receptor's binding pocket and how replacing this group with an ether or ester functionality would alter these interactions. Molecular docking studies of other tryptamine derivatives at serotonin receptors have highlighted the importance of interactions with conserved residues. nih.govrsc.org

Table 3: Key Amino Acid Residues in Serotonin Receptors for Ligand Interaction

Receptor Subtype Key Residues for Ligand Binding Potential Interaction with this compound
5-HT2A Asp155, Ser239, Phe339, Phe340 Ionic bond with protonated amine; Hydrogen bond with 5-hydroxyl group; π-π stacking with indole ring
5-HT1A Asp116, Thr199, Ser393, Trp358 Ionic bond with protonated amine; Hydrogen bond with 5-hydroxyl group; π-π stacking with indole ring
5-HT1D Asp120, Thr204, Phe331 Ionic bond with protonated amine; Hydrogen bond with 5-hydroxyl group; π-π stacking with indole ring

This table is illustrative and based on general knowledge of serotonin receptor binding sites. Specific interactions can vary.

Biochemical and Pharmacological Mechanisms of Action of 3 2 Aminopropyl 1h Indol 5 Ol Non Clinical Focus

Receptor Binding and Activation Profiles of 3-(2-aminopropyl)-1H-indol-5-ol

The primary mechanism of action of this compound is characterized by its interaction with a range of neurotransmitter receptors. It is recognized as a non-selective serotonin (B10506) receptor agonist, exhibiting varying degrees of affinity and activity across different receptor subtypes wikipedia.org.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

This compound demonstrates a broad affinity for serotonin receptors. It is a potent agonist at the 5-HT2 receptor family and also shows high affinity for several 5-HT1 receptor subtypes wikipedia.org.

The compound binds with high affinity to the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with reported Ki values in the range of 40–150 nM wikipedia.org. In contrast, its affinity for the 5-HT1E receptor is significantly lower, with a Ki value greater than 10,000 nM wikipedia.org.

As a non-selective and near-full agonist of the 5-HT2 receptors, it displays similar affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes wikipedia.org. Functional assays have further detailed its activity, showing it to be a potent agonist at the 5-HT2B receptor. Despite its potent agonism at 5-HT2A receptors, it has been observed that this compound does not induce the head-twitch response in rats, a behavioral model often associated with psychedelic effects mediated by this receptor wikipedia.org.

Specific binding affinities and functional potencies are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
5-HT1A 42 nMNot Available
5-HT1B 85 nMNot Available
5-HT1D 150 nMNot Available
5-HT1E >10,000 nMNot Available
5-HT2A Not Available794 nM
5-HT2B Not Available2.98 nM
5-HT2C Not Available50.1 nM
5-HT7 Not AvailableNot Available

Data compiled from available scientific literature. "Not Available" indicates that specific quantitative data was not found in the reviewed sources.

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

Adrenergic Receptor Subtype Interactions (e.g., α1, α2, β)

There is limited specific data on the binding affinity of this compound for α1, α2, and β-adrenergic receptor subtypes. However, functional studies have indicated that at concentrations of 10 µM and higher, α-methylserotonin can activate β2-adrenoceptors in guinea pig tracheal smooth muscle nih.gov. This effect was demonstrated by the induction of relaxation in tracheal rings, which was blockable by the β-adrenoceptor antagonist propranolol and the selective β2-adrenoceptor antagonist ICI 118,551 nih.gov. This suggests a functional interaction with β2-adrenergic receptors at higher concentrations, though direct binding affinity (Ki) values have not been reported. In addition to its receptor-mediated effects, this compound has been found to act as a norepinephrine (B1679862) releasing agent, a mechanism it shares with other α-alkylated tryptamines wikipedia.org.

Trace Amine-Associated Receptor (TAAR) Modulation

Currently, there is a lack of specific data in the scientific literature detailing the binding affinity or modulatory effects of this compound at Trace Amine-Associated Receptors (TAARs), including the well-studied TAAR1.

Neurotransmitter Transporter Interactions of this compound

The interaction of this compound with neurotransmitter transporters is a key aspect of its pharmacological profile.

Serotonin Transporter (SERT) Affinity and Activity

While specific quantitative data on the binding affinity (Ki or IC50) of this compound for the serotonin transporter (SERT) is not well-documented, its parent compound, α-methyltryptamine (αMT), is known to act as a reuptake inhibitor of serotonin, norepinephrine, and dopamine (B1211576) wikipedia.org. The α-methyl group in its structure prevents metabolism by monoamine oxidase, which likely contributes to its activity at monoamine transporters wikipedia.org. Some reports suggest that this compound acts as a monoamine releasing agent, which would imply an interaction with SERT, as well as dopamine and norepinephrine transporters, to promote the efflux of these neurotransmitters evitachem.com.

Norepinephrine Transporter (NET) Affinity and Activity

Similar to its interaction with the dopamine transporter, this compound is presumed to have a low affinity for the norepinephrine transporter (NET). Direct quantitative data for 5-OH-AMT at the NET are scarce. However, research on analogous compounds provides insight into its likely activity.

Studies on 5-methoxy-α-methyltryptamine (5-MeO-AMT) have demonstrated a Ki value of over 22,000 nM at the norepinephrine transporter, indicating a very weak interaction wikipedia.org. Furthermore, 5-(2-aminopropyl)indole (5-IT) displays a Ki of 1561 nM for NET researchgate.net. While α-methyltryptamine (αMT), the parent compound without the 5-hydroxy group, is known to be a norepinephrine reuptake inhibitor, the addition of the hydroxyl group at the 5-position is expected to modulate this activity wikipedia.org. The available data on related compounds suggest that potent norepinephrine reuptake inhibition is not a primary pharmacological feature of 5-OH-AMT.

Interactive Data Table: NET Affinity of 5-OH-AMT and Related Compounds

CompoundNET Affinity (Ki, nM)
This compound (5-OH-AMT)Data not available
5-methoxy-α-methyltryptamine (5-MeO-AMT)> 22,000 wikipedia.org
5-(2-aminopropyl)indole (5-IT)1561 researchgate.net

Enzyme Interactions and Metabolic Fate of this compound in Research Models

Monoamine Oxidase (MAO) Inhibition/Substrate Activity

This compound is expected to be an inhibitor of monoamine oxidase A (MAO-A). The presence of the α-methyl group on the ethylamine (B1201723) side chain is a key structural feature that generally confers resistance to deamination by MAO, making such compounds poor substrates wikipedia.org. Instead, they often act as inhibitors of the enzyme.

Research on α-methyltryptamine (αMT) has shown it to be a potent inhibitor of MAO-A, with a reported IC50 value of 380 nM wikipedia.org. The inhibitory potency of α-methylated tryptamines can vary significantly with substitutions on the indole (B1671886) ring. For example, 5-methoxy-α-methyltryptamine is a much weaker MAO-A inhibitor, with an IC50 of 31,000 nM wikipedia.org. A broader study of α-methyltryptamine analogs demonstrated a wide range of MAO-A inhibition, with IC50 values spanning from 0.049 to 166 µM researchgate.net. This suggests that while 5-OH-AMT is likely a MAO-A inhibitor, its specific potency would require direct experimental determination.

Interactive Data Table: MAO-A Inhibition by α-Methyltryptamine Analogs

CompoundMAO-A Inhibition (IC50, nM)
This compound (5-OH-AMT)Data not available
α-methyltryptamine (αMT)380 wikipedia.org
5-methoxy-α-methyltryptamine (5-MeO-AMT)31,000 wikipedia.org
Various α-methyltryptamine analogs49 - 166,000 researchgate.net

Cytochrome P450 Metabolism in vitro (e.g., CYP2D6, CYP3A4)

The in vitro metabolism of this compound by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, has not been extensively studied. However, data from related tryptamine (B22526) derivatives suggest potential metabolic pathways. The CYP2D6 enzyme is known to be involved in the O-demethylation of 5-methoxytryptamine to produce serotonin (5-hydroxytryptamine) researchgate.net. This metabolic transformation highlights the capability of CYP2D6 to act on the 5-position of the indole nucleus. It is therefore plausible that CYP2D6 could be involved in the metabolism of 5-OH-AMT, potentially through hydroxylation at other positions on the indole ring.

The role of CYP3A4 in the metabolism of α-methylated tryptamines is less clear from the available literature. While CYP3A4 is a major drug-metabolizing enzyme, specific studies on its interaction with 5-OH-AMT are lacking. Further in vitro studies with human liver microsomes and recombinant CYP enzymes are necessary to elucidate the specific contributions of CYP2D6 and CYP3A4 to the metabolism of this compound.

Glucuronidation and Sulfation Pathways in Hepatic Microsomes

The presence of a hydroxyl group at the 5-position of the indole ring makes this compound a likely candidate for phase II conjugation reactions, specifically glucuronidation and sulfation. In vitro studies using human liver microsomes have demonstrated that serotonin (5-hydroxytryptamine), which shares the 5-hydroxyindole (B134679) core structure, undergoes extensive O-glucuronidation nih.gov. The primary enzyme responsible for this reaction has been identified as UDP-glucuronosyltransferase 1A6 (UGT1A6) nih.gov.

Furthermore, metabolic studies of the parent compound, α-methyltryptamine, in human hepatocytes have identified O-sulfation and O-glucuronidation as significant metabolic pathways for its hydroxylated metabolites. This provides strong evidence that 5-OH-AMT would be readily conjugated at the 5-hydroxyl position in hepatic microsomes. These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.

Intracellular Signaling Pathways Modulated by this compound

As a close structural analog of serotonin, this compound is expected to exert its effects primarily through interaction with serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs). Of particular interest is the 5-HT2A receptor, a common target for tryptamine derivatives. Activation of the 5-HT2A receptor is primarily coupled to the Gq signaling pathway nih.gov. This pathway involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C, respectively.

In addition to Gq coupling, some serotonin receptors can also modulate the activity of adenylyl cyclase, thereby influencing intracellular levels of cyclic AMP (cAMP) nih.gov. For example, serotonin itself has been shown to stimulate adenylyl cyclase activity in brain tissue nih.gov. While the specific downstream signaling events following the binding of 5-OH-AMT to its target receptors have not been fully elucidated, its structural similarity to serotonin strongly suggests that it will modulate these well-established serotonergic signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, IP3)

As a non-selective serotonin receptor agonist, this compound binds to multiple 5-HT receptor subtypes, each coupled to distinct G-protein signaling pathways that influence the production of second messengers such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). wikipedia.org

The binding affinity of this compound for various serotonin receptors has been characterized, indicating its broad spectrum of activity. It displays notable affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with Ki values of 42 nM, 85 nM, and 150 nM, respectively. nih.gov These 5-HT1 receptor subtypes are predominantly coupled to the Gi/o family of G-proteins. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. Consequently, agonism at these receptors by this compound is expected to decrease intracellular cAMP levels.

Conversely, this compound also acts as a potent agonist at 5-HT2 receptors, with a high affinity for the 5-HT2B and 5-HT2C subtypes (EC50 values of 2.98 nM and 50.1 nM, respectively) and a lower affinity for the 5-HT2A subtype (EC50 of 794 nM). caymanchem.com The 5-HT2 receptor family is primarily coupled to the Gq/11 family of G-proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Research has shown that α-methylserotonin can prevent the up-regulation of serotonin-receptor-mediated phosphoinositide hydrolysis, indicating its engagement with this signaling pathway. medchemexpress.commedchemexpress.com

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayEffect on Second Messenger
5-HT1AGi/oAdenylyl Cyclase Inhibition↓ cAMP
5-HT1BGi/oAdenylyl Cyclase Inhibition↓ cAMP
5-HT1DGi/oAdenylyl Cyclase Inhibition↓ cAMP
5-HT2AGq/11Phospholipase C Activation↑ IP3, ↑ DAG, ↑ Ca2+
5-HT2BGq/11Phospholipase C Activation↑ IP3, ↑ DAG, ↑ Ca2+
5-HT2CGq/11Phospholipase C Activation↑ IP3, ↑ DAG, ↑ Ca2+

β-Arrestin Recruitment and Receptor Desensitization

Upon agonist binding to a GPCR, such as the serotonin receptors activated by this compound, the receptor undergoes a conformational change that facilitates its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization.

Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling independent of G-proteins and promoting receptor internalization via clathrin-coated pits. Studies have demonstrated that the activation of the 5-HT2A receptor by α-methylserotonin can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in a β-arrestin-dependent manner in neuronal cultures. nih.gov This finding suggests that this compound not only activates canonical G-protein signaling but also engages the β-arrestin pathway, which plays a crucial role in both signal termination and the initiation of alternative signaling cascades. The internalization of the receptor-β-arrestin complex can lead to either receptor degradation or dephosphorylation and recycling back to the cell surface, which influences the long-term responsiveness of the cell to the agonist.

Neurochemical Release and Reuptake Studies in Isolated Synaptosomes and Brain Slices

Serotonin Release and Reuptake Modulation

Studies utilizing rat brain slices have shown that this compound can induce the release of serotonin. In preparations of the nucleus tractus solitarius, α-methylserotonin was found to significantly increase the basal release of [3H]5-HT. nih.gov This effect was observed to occur through a non-exocytotic release mechanism, suggesting that the compound may act as a substrate for the serotonin transporter (SERT), leading to transporter-mediated release. The same study also indicated that α-methylserotonin can reduce neurotransmitter release through activation of serotonin autoreceptors, highlighting a dual mechanism of action where it both promotes release and modulates it through feedback inhibition. nih.gov

In Vitro and Ex Vivo Research Methodologies for 3 2 Aminopropyl 1h Indol 5 Ol

Cell Culture Models for Studying Cellular Effects of 3-(2-aminopropyl)-1H-indol-5-ol

Heterologous Expression Systems for Receptor Studies

Heterologous expression systems are a cornerstone in the characterization of the interaction between this compound and its target receptors. These systems involve the introduction of a gene encoding a specific receptor into a host cell line that does not naturally express it. This allows for the isolated study of the compound's binding affinity and functional activity at a single receptor subtype without the confounding influence of other receptors.

Commonly used host cells for these assays include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells. These cells are readily transfected and provide a robust environment for the expression of functional G protein-coupled receptors (GPCRs), such as the serotonin (B10506) (5-HT) receptors that are the primary targets of this compound.

Research findings derived from studies utilizing such systems have provided detailed insights into the binding profile and functional potency of this compound at various serotonin receptor subtypes.

Receptor Binding Affinity:

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these experiments, cell membranes from heterologous expression systems expressing a specific receptor subtype are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies have reported the binding affinities of this compound for several human serotonin receptors, as detailed in the table below. caymanchem.com These studies often utilize rat frontal cortex homogenates, which endogenously express certain 5-HT receptors, or cell lines engineered to express specific human receptor subtypes. sigmaaldrich.comnih.gov

Functional Activity:

Beyond binding, functional assays in heterologous expression systems are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For GPCRs, this often involves measuring the downstream signaling cascades initiated by receptor activation. For instance, the activation of Gq-coupled receptors like the 5-HT2 family can be quantified by measuring the production of second messengers such as inositol (B14025) phosphates or the mobilization of intracellular calcium. nih.gov

The functional potency of this compound is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A lower EC50 or IC50 value signifies greater potency. The compound has been characterized as a non-selective agonist at several serotonin receptors, with particularly high potency at the 5-HT2 receptor subtypes. wikipedia.orgnih.gov

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay System
5-HT1A42-Human recombinant
5-HT1B85-Human recombinant
5-HT1D150-Human recombinant
5-HT1E>10,000-Human recombinant
5-HT2A-794Human recombinant
5-HT2B-2.98Human recombinant
5-HT2C-50.1Human recombinant

Data sourced from Cayman Chemical product information, referencing Ismaiel, A.M., et al. (1990) and Baxter, G., et al. (1995). caymanchem.com

Gene Expression and Proteomic Profiling in Response to this compound Exposure

As of the current body of scientific literature, there is a notable absence of publicly available research detailing genome-wide gene expression or proteomic profiling studies conducted in response to exposure to this compound. While techniques such as DNA microarrays, RNA-sequencing, and mass spectrometry-based proteomics are standard methodologies for investigating the broader cellular impacts of a compound, their specific application to this compound has not been reported in published studies. nih.govnih.govnih.gov

Therefore, detailed research findings on how this compound may alter the transcriptome or proteome of cells or tissues are not available. Such studies would be invaluable for a more comprehensive understanding of its mechanism of action, potential for off-target effects, and the long-term cellular adaptations that may occur following its administration. The investigation of changes in the expression of genes related to serotonin signaling pathways, neuronal plasticity, and cellular stress responses would be of particular interest. nih.gov

Analytical Chemistry Methodologies for Research on 3 2 Aminopropyl 1h Indol 5 Ol

Chromatographic Techniques for Separation and Quantification of 3-(2-aminopropyl)-1H-indol-5-ol

Chromatography is fundamental to the analysis of this compound, enabling its isolation and measurement in research and forensic contexts. Techniques such as HPLC, GC-MS, and LC-MS/MS are routinely employed, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and quality control of this compound and related tryptamines. Commercial standards of α-methylserotonin are typically assayed for purity using HPLC, with standards of ≥98% purity being common. sigmaaldrich.comsigmaaldrich.com The technique's versatility is enhanced by the use of various detectors, each with different selectivity and sensitivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a widely accessible method. The indole (B1671886) ring in this compound provides strong UV absorbance, allowing for straightforward detection. While robust and reliable, UV detection may lack the sensitivity required for measuring trace amounts in biological samples. nih.gov For instance, a validated HPLC-UV method for the serotonin (B10506) metabolite 5-HIAA required significant optimization to achieve the necessary sensitivity for post-mortem cerebrospinal fluid analysis. sigmaaldrich.com A fast HPLC-UV method for serotonin receptor antagonists used detection wavelengths between 285 nm and 307 nm, demonstrating the utility of UV detection for this class of compounds. nih.gov

Fluorescence Detection: This method offers significantly higher sensitivity and selectivity compared to UV detection. Indole-containing compounds like this compound are naturally fluorescent. A method for analyzing serotonin (5-HT) and its metabolite 5-HIAA in cerebrospinal fluid utilized fluorometric measurement of ortho-phthaldialdehyde derivatives to quantify the indoles. nih.gov This approach is particularly useful for detecting the low concentrations often found in biological tissues.

Electrochemical Detection (ED): HPLC with ED is an extremely sensitive technique for electroactive compounds, such as the phenol (B47542) group in this compound. A method for the simultaneous determination of dopamine (B1211576), 5-HT, and their metabolites in small brain regions employed reversed-phase HPLC with electrochemical detection. nih.gov This assay was sensitive enough to perform accurate determinations in tissue samples as small as 1 mg, highlighting its power for neurochemical research. nih.gov

A typical HPLC method validation, as outlined by the International Conference of Harmonization (ICH) guidelines, involves assessing linearity, precision, stability, accuracy, and robustness to ensure the method is reliable and reproducible. nih.govjfda-online.com

Table 1: Comparison of HPLC Detectors for Tryptamine (B22526) Analysis

Detector TypePrincipleAdvantagesConsiderationsRelevant Analytes from Research
Ultraviolet (UV)Absorbance of UV light by chromophores (e.g., indole ring).Robust, widely available, non-destructive.Moderate sensitivity, potential for interference. sigmaaldrich.com5-HIAA, Serotonin antagonists sigmaaldrich.comnih.gov
FluorescenceEmission of light after excitation at a specific wavelength.High sensitivity and selectivity for fluorescent compounds.Requires fluorescent analyte or derivatization. nih.govSerotonin (5-HT), 5-HIAA nih.gov
Electrochemical (ED)Measures current from oxidation/reduction of the analyte.Extremely high sensitivity for electroactive compounds.Sensitive to mobile phase changes, electrode fouling.Dopamine, Serotonin (5-HT) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds, or those that can be made so through chemical derivatization. It is particularly valuable for metabolite profiling of tryptamines in biological samples.

To improve volatility and chromatographic performance, tryptamines like this compound are often derivatized before GC-MS analysis. A common procedure involves acetylation with acetic anhydride (B1165640). wikipedia.org A sensitive and simple GC-MS method was developed to determine α-methyltryptamine (AMT) in whole blood and urine, which involved extraction followed by such a derivatization step. wikipedia.org

In metabolic studies, GC-MS is used to identify the products of biotransformation. For example, research on α-methyltryptamine metabolism in rats identified several hydroxylated metabolites in urine following hydrolysis and derivatization. nih.gov More broadly, GC-MS-based metabolomics can reveal large-scale changes in cellular biochemistry. A study on hepatocytes exposed to MDMA used GC-MS to identify significant alterations in the levels of intracellular metabolites like amino acids, fatty acids, and intermediates of the tricarboxylic acid (TCA) cycle, demonstrating the technique's ability to uncover metabolic pathway disturbances. nih.gov

Table 2: Example GC-MS Method Parameters for Tryptamine Analysis

ParameterDescriptionSource Example (for α-MT / 5-MeO-AMT)
DerivatizationChemical modification to increase volatility.Acetic anhydride wikipedia.org
ColumnStationary phase for separation.J&W DB-1 (15 m x 0.32 mm x 0.25 µm film) swgdrug.org
Carrier GasMobile phase to carry analytes through the column.Helium at 1.3 mL/min swgdrug.org
Injector TemperatureTemperature at which the sample is vaporized.275 °C swgdrug.org
Oven ProgramTemperature gradient to elute compounds.190 °C initial for 10 min swgdrug.org
Detection ModeMass spectrometry mode for data acquisition.Electron Ionization-Selected Ion Monitoring (EI-SIM) wikipedia.org
Linear RangeConcentration range over which the method is accurate.10 to 750 ng/mL (in blood and urine) wikipedia.org
Limit of Detection (LOD)Lowest concentration that can be reliably detected.1 ng/mL (in whole blood) wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis in complex biological matrices like blood, urine, and tissue. Its exceptional sensitivity and selectivity allow for the detection and quantification of minute quantities of compounds and their metabolites.

This technique has been successfully applied to identify metabolites of tryptamines. In one study, ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry (UPLC-LTQ-Orbitrap) was used to study the metabolites of 5-methoxy-α-methyltryptamine (5-MeO-AMT) in rat urine. One of the identified metabolites was α-Me-5-HT, which is this compound, formed via O-demethylation. jfda-online.com This directly confirms a metabolic pathway leading to the target compound and demonstrates the power of high-resolution MS for metabolite identification.

LC-MS/MS methods are crucial in forensic and clinical toxicology. A validated method for five psychoactive drugs in postmortem urine demonstrated excellent linearity (r² > 0.998), accuracy (93.0–109.7%), and precision (0.8–8.8%), showcasing the robustness of LC-MS/MS for quantitative analysis. nih.gov Similarly, an LC-MS/MS method was developed to quantify five tryptophan metabolites, including precursors and metabolites in the serotonin pathway, in the serum of pregnant women, achieving high accuracy and precision. nih.gov These studies underscore the capability of LC-MS/MS to provide reliable quantitative data for structurally related compounds in challenging biological samples.

Spectroscopic Methods for Structural Elucidation and Purity Assessment of Synthetic Intermediates and Final Product

Spectroscopic methods are indispensable for confirming the chemical identity and structure of newly synthesized molecules like this compound. They provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D-NMR techniques (like COSY and HMBC) reveal the connectivity between atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
α-CH₃~1.2~18-20Doublet in ¹H spectrum due to coupling with adjacent CH.
α-CH~3.3-3.5~47-50Multiplet in ¹H spectrum.
β-CH₂~2.8-3.0~30-32Multiplet in ¹H spectrum.
C2-H~7.1-7.2~123-125Signal for the proton on the indole ring adjacent to the NH.
C4-H~7.0-7.1~112-114Aromatic proton signals are influenced by the C5-OH group.
C5-OHVariable (broad)~150-152The ¹³C shift for the carbon bearing the hydroxyl group.
C6-H~6.7-6.8~112-114Aromatic proton.
C7-H~7.1-7.2~102-104Aromatic proton.
N1-H (Indole)~10.5-11.0 (broad)-Characteristic downfield signal for the indole N-H.

Note: Predicted values are based on general tryptamine structures and data from analogs like 5-MeO-AMT. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. Each functional group absorbs light at a characteristic frequency, producing a unique fingerprint spectrum.

For this compound, the key functional groups are the indole N-H, the phenolic O-H, the primary amine N-H₂, and the aromatic C-H and C=C bonds. Data from the closely related parent compound, serotonin (3-(2-aminoethyl)-1H-indol-5-ol), provides an excellent reference for the expected vibrational frequencies. swgdrug.org An Attenuated Total Reflectance (ATR) IR spectrum for serotonin shows characteristic peaks for the various stretching and bending modes. swgdrug.org Similarly, FT-Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations. swgdrug.org These methods are excellent for confirming the presence of key structural motifs and for assessing the purity of the final product by detecting impurities with different functional groups.

Table 4: Characteristic Vibrational Frequencies for the this compound Structure

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H (Phenol)Stretching3200-3600 (broad)IR
N-H (Indole)Stretching~3400IR, Raman
N-H₂ (Primary Amine)Stretching3250-3400 (two bands)IR
C-H (Aromatic)Stretching3000-3100IR, Raman
C-H (Aliphatic)Stretching2850-2960IR, Raman
C=C (Aromatic)Stretching1450-1600IR, Raman
N-H (Amine)Bending (Scissoring)1590-1650IR
C-O (Phenol)Stretching1200-1260IR

Note: Frequencies are approximate and based on data for serotonin. swgdrug.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used for the qualitative and quantitative analysis of substances that absorb light in the UV and visible regions of theelectromagnetic spectrum. libretexts.orglibretexts.org When a molecule absorbs this energy, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org Molecules containing π-electron systems, known as chromophores, are particularly amenable to UV-Vis analysis. libretexts.org

The compound this compound contains an indole ring system, which acts as its primary chromophore. The conjugated π-system of the indole nucleus gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) can be influenced by the substituent groups on the ring and the solvent used for analysis. The hydroxyl (-OH) and aminopropyl groups on the indole ring of this compound will modify the absorption spectrum compared to unsubstituted indole.

Table 1: Typical UV-Vis Absorption Data for Indole Chromophores

Chromophore SystemTypical λmax (nm)Notes
Indole~220, ~270-280The presence of two distinct absorption bands is characteristic.
Substituted IndolesVariesThe position and intensity of λmax are sensitive to the nature and position of substituents on the indole ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chromatographyonline.com Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Mass Spectrometry (IM-MS), provide enhanced capabilities for the structural elucidation and analysis of complex samples. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments can measure the m/z of an ion with very high accuracy (typically within 5 parts per million). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C11H14N2O), HRMS can confirm its elemental composition and differentiate it from other compounds that may have the same nominal mass but a different elemental formula.

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility Mass Spectrometry (IM-MS) is a multidimensional technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. chromatographyonline.commdpi.com In an ion mobility cell, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. mdpi.com The rate at which an ion drifts through the cell is dependent on its collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. Compact, spherical ions will travel faster than extended, rod-shaped ions of the same mass. mdpi.com

This technique is particularly valuable for separating isomers—molecules that have the same chemical formula but different atomic arrangements. nih.gov For instance, this compound is one of several possible hydroxylated isomers of α-methyltryptamine. These isomers can be difficult to distinguish using conventional MS/MS techniques alone, as they may produce identical fragmentation patterns. nih.gov IM-MS can provide an orthogonal dimension of separation, allowing for the resolution of these isomers based on differences in their CCS values. nih.govcopernicus.org This capability is crucial for identifying the precise position of the hydroxyl group on the indole ring, which can significantly impact the compound's properties. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniquePrincipleKey Advantage for this Compound
Standard MS Measures mass-to-charge ratio.Provides molecular weight information.
High-Resolution MS (HRMS) Measures mass-to-charge ratio with high accuracy.Determines elemental formula, confirming C11H14N2O.
Ion Mobility-MS (IM-MS) Separates ions by size and shape (CCS) in addition to m/z.Differentiates this compound from its structural isomers. nih.govcopernicus.org

Chiral Separation Techniques for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the alpha-carbon of the aminopropyl side chain. This means it exists as a pair of non-superimposable mirror images called enantiomers, designated as (R)- and (S)-3-(2-aminopropyl)-1H-indol-5-ol. Since enantiomers can have different pharmacological effects, determining the enantiomeric purity (the percentage of one enantiomer in a mixture) is critical. libretexts.org

Several analytical techniques can be employed for this purpose:

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a direct method where the enantiomers are separated on an HPLC column that contains a chiral selector immobilized on the stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. cat-online.com

Indirect HPLC via Diastereomer Formation: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form two diastereomers. nih.gov Diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.govlibretexts.org The reaction must proceed to completion to ensure the ratio of the resulting diastereomers accurately reflects the original enantiomeric ratio. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral solvating agent (CSA). libretexts.orglibretexts.org The CSA forms transient, diastereomeric complexes with each enantiomer, which have distinct chemical shifts. libretexts.org By integrating the signals corresponding to each complex, the enantiomeric ratio can be determined.

The validation of these methods typically involves assessing linearity, precision, accuracy, and the limits of detection and quantitation for the minor enantiomer. nih.gov

Table 3: Summary of Chiral Separation Techniques

MethodApproachPrinciple
Chiral HPLC DirectDifferential interaction of enantiomers with a chiral stationary phase. cat-online.com
Indirect HPLC Indirect (Derivatization)Conversion of enantiomers into diastereomers, which are then separated on an achiral column. nih.govlibretexts.org
Chiral NMR In-situ analysisUse of a chiral solvating agent to induce non-equivalence in the NMR spectra of enantiomers. libretexts.orglibretexts.org

Preclinical Pharmacological Research on 3 2 Aminopropyl 1h Indol 5 Ol in Animal Models

Behavioral Neuroscience Research in Rodent Models (Non-Clinical)

Studies of Locomotor Activity and Exploratory Behavior

No studies were found that investigated the effects of 3-(2-aminopropyl)-1H-indol-5-ol on locomotor activity or exploratory behavior in rodent models.

Investigation of Social Interaction and Reward-Related Behaviors

No research could be located regarding the impact of this compound on social interaction or reward-related behaviors in animal models.

Assessment of Learning and Memory Paradigms

There is no available data from studies assessing the role of this compound in learning and memory paradigms in rodents.

Models of Neuropsychiatric Disorders (e.g., depression-like, anxiety-like behaviors in rodents)

No publications were identified that examined the effects of this compound in rodent models of neuropsychiatric disorders.

Neuroimaging Studies in Animal Models (e.g., PET, SPECT for Receptor Occupancy, fMRI for Brain Activity)

A thorough search did not yield any neuroimaging studies, including PET, SPECT, or fMRI, that have been conducted on this compound in animal models to assess receptor occupancy or brain activity.

Electrophysiological Recordings in vivo in Animal Models (e.g., Local Field Potentials, Single Unit Recordings)

No in vivo electrophysiological studies, such as those involving local field potentials or single-unit recordings, were found for this compound in animal models.

Due to the lack of primary research data, it is not possible to provide the requested detailed analysis and data tables for the preclinical pharmacology of this compound.

Neurotransmitter Level Measurement in Brain Regions of Animal Models using Microdialysis or Tissue Homogenates

Following a comprehensive review of available scientific literature, no specific preclinical studies were identified that have directly measured the effects of this compound, also known as 5-hydroxy-α-methyltryptamine, on neurotransmitter levels in the brain regions of animal models using techniques such as microdialysis or tissue homogenates.

Research in this area has predominantly focused on the parent compound, α-methyltryptamine (AMT), and other related tryptamine (B22526) derivatives. For instance, studies on AMT have investigated its impact on monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506), in various brain regions of rats. nih.govbohrium.com These studies often utilize methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) on brain tissue homogenates to quantify changes in neurotransmitter and metabolite concentrations. nih.gov

Microdialysis, a technique that allows for the in-vivo sampling of extracellular fluid from specific brain regions in freely moving animals, has also been employed to study the effects of various psychoactive substances on neurotransmitter release. nih.govresearchgate.net This method provides real-time data on how a compound can alter neurochemical dynamics.

While this compound is recognized as a metabolite of α-methyltryptamine, dedicated research detailing its own specific interactions with and effects on dopaminergic, serotonergic, or other neurotransmitter systems at the level of direct measurement in brain tissue or dialysate is not present in the reviewed literature. Therefore, no data tables or detailed research findings on the specific neurochemical profile of this compound can be provided at this time.

Considerations for Future Academic Research on 3 2 Aminopropyl 1h Indol 5 Ol

Elucidation of Novel Binding Sites and Off-Target Interactions

While the primary target of many serotonergic psychedelics is the 5-HT2A receptor, there is growing evidence that their complex effects are not mediated by this interaction alone. biorxiv.orgnih.gov Future research should aim to comprehensively profile the binding affinities of 3-(2-aminopropyl)-1H-indol-5-ol across a wide range of receptors. Recent studies on other psychedelics have revealed potent activity at nearly every serotonin (B10506), dopamine (B1211576), and adrenergic receptor subtype. neurosciencenews.com A thorough investigation into the full receptor binding profile of this compound is crucial.

Table 1: Potential Receptor Binding Targets for this compound

Receptor FamilySpecific Receptors of InterestPotential Implications of Interaction
Serotonin (5-HT)5-HT1A, 5-HT2A, 5-HT2C, and other subtypesModulation of mood, perception, and cognitive processes. biorxiv.orgnih.govfrontiersin.org
DopamineD1, D2, and other subtypesInfluence on reward, motivation, and motor control. neurosciencenews.com
Adrenergicα1, α2, β1, β2, and other subtypesEffects on arousal, attention, and physiological responses. neurosciencenews.com

Investigation of Epigenetic and Gene Expression Changes Induced by this compound

The long-lasting therapeutic effects reported for some psychedelics suggest that they may induce lasting changes in neural circuitry, potentially through epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. nih.gov

Future research should investigate whether this compound can induce epigenetic changes and alter gene expression profiles in relevant brain regions. For example, studies could examine changes in the expression of genes related to neuroplasticity, such as brain-derived neurotrophic factor (BDNF), and those involved in inflammatory pathways. frontiersin.org Some in vitro studies with other tryptamines have shown decreases in inflammatory markers like IL-6, IL-1β, and TNF-α. frontiersin.org Understanding these molecular changes could provide a mechanistic basis for any observed long-term behavioral or therapeutic effects in a research context. A key area of interest is the study of 5-hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine, which is considered a bona fide epigenetic mark that can regulate gene expression. nih.gov

Development of Advanced Prodrug Strategies and Targeted Delivery Systems

The physicochemical properties of a compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Prodrug strategies, which involve chemically modifying a drug to improve its properties, could be a valuable tool in the research of this compound. nih.govnih.gov For instance, ester or ether linkages could be used to create prodrugs with enhanced solubility or permeability. nih.gov

The development of targeted delivery systems represents another promising research direction. These systems could be designed to deliver this compound to specific brain regions or cell types, thereby increasing its efficacy and potentially reducing off-target effects in a research setting. This could involve the use of nanoparticles or other carrier molecules designed to cross the blood-brain barrier and target specific receptors.

Exploration of this compound in Combination Therapies within Research Contexts

In many areas of medicine, combination therapies that utilize drugs with different mechanisms of action have proven to be highly effective. mdpi.com Research into the effects of this compound in combination with other compounds could reveal synergistic or additive effects. For example, investigating its use alongside compounds that target different neurotransmitter systems or cellular pathways could lead to novel research paradigms. It is important to note that such studies should be conducted with a clear scientific rationale and within a controlled research framework.

Application of Artificial Intelligence and Machine Learning in Predicting Activities and Designing New Analogs

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and design. nih.govnih.gov These computational tools can be used to predict the biological activities of compounds, identify potential off-target effects, and design novel analogs with improved properties. mdpi.comresearchgate.net

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Outcome
Predictive ModelingUsing algorithms to predict binding affinities, ADME properties, and potential toxicities.Faster and more efficient screening of the compound's properties. mdpi.com
De Novo DesignGenerative models to create novel molecular structures with desired properties.Design of new analogs with enhanced selectivity or other improved characteristics. researchgate.net
Target IdentificationAnalyzing large datasets to identify potential new biological targets for the compound.Uncovering novel mechanisms of action.

Integration with Systems Biology Approaches to Understand Network-Level Effects

The effects of a psychoactive compound are not the result of its interaction with a single target but rather its influence on complex biological networks. Systems biology approaches, which integrate data from various "omics" fields (e.g., genomics, proteomics, metabolomics), can provide a more holistic understanding of the effects of this compound.

By combining data on receptor binding, gene expression changes, and metabolic alterations, researchers can construct network models that illustrate how this compound perturbs cellular and neural systems. This approach can help to identify key nodes and pathways that are critical to its effects and may reveal emergent properties that are not apparent from studying individual components in isolation. This integrated perspective is essential for a comprehensive understanding of the compound's mechanism of action.

Conclusion and Research Outlook for 3 2 Aminopropyl 1h Indol 5 Ol

Summary of Key Academic Research Findings

Academic research has primarily focused on the synthesis, receptor pharmacology, and preclinical investigation of 3-(2-aminopropyl)-1H-indol-5-ol.

A key area of investigation has been its interaction with serotonin (B10506) (5-HT) receptors. The compound is recognized as a non-selective serotonin receptor agonist. wikipedia.org It demonstrates high affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D receptors, with Ki values ranging from 40 to 150 nM. wikipedia.orgnih.gov It also shows affinity for the 5-HT2 family of receptors, with a particularly high affinity for the 5-HT2B and 5-HT2C subtypes. caymanchem.com For 5-hydroxy substituted α-methyltryptamines, the (S)-enantiomer has been shown to possess a higher affinity for serotonin receptors. A procedure for the stereospecific synthesis of α-methyltryptamine enantiomers has been developed, which is crucial for studying the distinct biological activities of each stereoisomer.

In terms of functional activity, α-methylserotonin acts as a near-full agonist at 5-HT2 receptors. wikipedia.org Its EC50 values demonstrate selectivity for 5-HT2B and 5-HT2C receptors over the 5-HT2A receptor. caymanchem.com Despite its potent agonism at the 5-HT2A receptor, a key target for classic psychedelics, α-methylserotonin did not induce the head-twitch response in rats, a behavioral proxy for psychedelic effects in animals. wikipedia.org This suggests a divergence in the functional outcomes of 5-HT2A receptor activation by this compound compared to known hallucinogens.

One of the significant findings is that α-methylserotonin is resistant to metabolism by monoamine oxidase (MAO) due to its α-methyl group, which sterically hinders the enzyme's access to the amine. wikipedia.org This property distinguishes it from serotonin, which is readily degraded by MAO. In vivo studies have shown that it can be synthesized in the brain from its precursor, α-methyltryptophan, and acts as a "substitute neurotransmitter" for serotonin. nih.govnih.gov Once synthesized, it is stored in synaptosomes and can be released in a manner similar to endogenous serotonin. nih.govnih.gov However, due to its hydrophilic nature, α-methylserotonin itself poorly crosses the blood-brain barrier when administered peripherally. wikipedia.org

Identification of Remaining Knowledge Gaps and Future Research Directions

Despite the existing body of research, several knowledge gaps remain, pointing toward avenues for future investigation.

A significant limitation in the current understanding of this compound is the lack of human studies. wikipedia.org While preclinical research has provided valuable insights into its pharmacology, its effects, and metabolic fate in humans remain unexplored. Future research should aim to bridge this gap, although the compound's poor blood-brain barrier penetration may limit its direct clinical applicability for central nervous system disorders.

The metabolic profile of this compound in humans has not been fully elucidated. While it is known to be a potential metabolite of α-methyltryptamine (α-MT), detailed studies on its own metabolic pathways are needed. nih.gov Understanding its biotransformation is crucial for interpreting toxicological data and for the development of any potential therapeutic applications.

Further research is also warranted to explore the full spectrum of its functional activity at various serotonin receptor subtypes and its downstream signaling pathways. While it is established as a non-selective agonist, a more detailed characterization of its "biased agonism" – the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor – could reveal novel mechanisms of action. This is particularly relevant given the observation that it does not induce a head-twitch response despite potent 5-HT2A receptor agonism. wikipedia.org

The development and study of prodrugs of α-methylserotonin, such as α-methyltryptophan (α-MTP) and α-methyl-5-hydroxytryptophan (α-Me-5-HTP), which can cross the blood-brain barrier, represent a promising area of future research. wikipedia.org These compounds could serve as tools to further investigate the central effects of α-methylserotonin and may hold therapeutic potential for serotonin-related disorders.

Potential Contributions of this compound Research to Fundamental Neuroscience and Chemical Biology

Research on this compound has the potential to make significant contributions to both fundamental neuroscience and chemical biology.

In fundamental neuroscience , this compound serves as a valuable research tool for dissecting the complexities of the serotonin system. Its resistance to MAO degradation and its ability to act as a substitute neurotransmitter allow for the controlled study of serotonergic signaling without the confounding factor of rapid enzymatic breakdown. wikipedia.orgnih.gov By using its radioactively labeled form, researchers can trace serotonergic pathways and study the dynamics of serotonin storage and release. nih.gov The differential effects of its enantiomers can also help in understanding the stereochemical requirements for ligand-receptor interactions within the serotonin system. The unique pharmacological profile of α-methylserotonin, particularly its potent 5-HT2A agonism without inducing hallucinogen-like behavioral responses in animal models, provides a unique opportunity to investigate the specific signaling cascades that differentiate psychedelic from non-psychedelic 5-HT2A receptor activation.

In the field of chemical biology , this compound represents a scaffold for the design of novel chemical probes and potential therapeutic agents. Its structure-activity relationships, particularly concerning the influence of the α-methyl and 5-hydroxy groups on receptor affinity and functional activity, provide a blueprint for the rational design of more selective and potent ligands for various serotonin receptor subtypes. The development of its prodrugs showcases a strategy to overcome the limitations of blood-brain barrier penetration, a common challenge in neuropharmacology. wikipedia.org Further exploration of its derivatives could lead to the discovery of novel compounds with unique pharmacological properties, potentially offering new therapeutic approaches for a range of neurological and psychiatric disorders.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(2-aminopropyl)-1H-indol-5-ol?

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400/DMF solvent system is commonly employed for analogous indole derivatives. For example, 3-(2-azidoethyl)-1H-indol-5-ol can react with terminal alkynes under nitrogen atmosphere, followed by extraction with ethyl acetate and purification via flash chromatography (yields ~30–35%) . Optimize catalyst loading (e.g., CuI) and reaction time (12–24 hours) to improve yield.

Q. How is the purity and structural integrity of synthesized this compound validated?

Use high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, characteristic peaks include δ 8.62 (s, 1H, indole NH), 4.59 (t, J=7.3 Hz, CH₂), and 3.21 (t, J=7.5 Hz, CH₂) in DMSO-d₆ . Mass spectrometry (FAB-HRMS) further verifies molecular ion peaks (e.g., m/z 335.1512 [M+H]⁺) .

Q. What analytical techniques are critical for assessing the compound’s stability during storage?

Monitor stability using UV/Vis spectroscopy (λmax 276–302 nm) and HPLC under varying storage conditions. Store lyophilized samples at -20°C to prevent degradation, as recommended for structurally related serotonin analogs .

Advanced Research Questions

Q. How should researchers design a study to evaluate acute toxicity in rodent models?

Follow OECD guidelines for acute oral toxicity (e.g., OECD 423). Administer escalating doses (10–300 mg/kg) to rodents via oral gavage or intraperitoneal routes. Monitor mortality, behavioral changes (e.g., hyperactivity, ataxia), and organ histopathology. Calculate LD₅₀ using probit analysis, noting species-specific variations (e.g., murine LD₅₀: 75–150 mg/kg) . Include control groups and adjust dosing based on preliminary range-finding tests.

Q. How can discrepancies in reported serotonin receptor binding affinities be resolved?

Discrepancies may arise from assay conditions (e.g., radioligand choice, cell line differences). For 5-HT₁A/2A receptor studies, perform competitive binding assays using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-ketanserin (5-HT₂A) in HEK-293 cells transfected with human receptors. Validate functional activity via cAMP (5-HT₁A) or calcium flux (5-HT₂A) assays. Cross-reference results with standardized agonists (e.g., 8-OH-DPAT) and antagonists (e.g., ketanserin) .

Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?

Optimize solvent polarity (e.g., PEG-400 enhances reaction homogeneity) and catalyst concentration (e.g., 10–20 mol% CuI). Use inert atmospheres to prevent oxidation. Post-reaction, employ liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography (70:30 EtOAc/hexane) for purification. Reduce DMF residues by vacuum drying at 70°C .

Q. How can researchers investigate the compound’s role in ischemia-reperfusion injury models?

Use in vitro oxidative stress models (e.g., H₂O₂-induced neuronal cell damage) to assess antioxidant activity. Measure ROS levels via DCFDA fluorescence. For in vivo studies, employ middle cerebral artery occlusion (MCAO) in rodents, evaluating infarct volume via TTC staining and neurological deficits. Compare outcomes to controls treated with known antioxidants (e.g., melatonin) .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., LD₅₀ variability) be addressed?

Variability may stem from differences in species (rat vs. mouse), administration routes (oral vs. intraperitoneal), or compound purity. Replicate studies using standardized protocols (e.g., fixed purity ≥98%, single rodent strain). Perform meta-analysis of existing data to identify outliers and confounders (e.g., solvent carriers affecting bioavailability) .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystCuI (10–20 mol%)
Solvent SystemPEG-400:DMF (2:1 v/v)
Reaction Time12–24 hours
PurificationFlash chromatography
Yield Range30–35%

Table 2: Receptor Binding Assay Conditions

ReceptorRadioligandCell LineReference
5-HT₁A[³H]-8-OH-DPATHEK-293
5-HT₂A[³H]-ketanserinCHO-K1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.